molecular formula C8H18 B1368664 2,2,4-Trimethylpentane-d18 CAS No. 51685-57-5

2,2,4-Trimethylpentane-d18

Cat. No. B1368664
CAS RN: 51685-57-5
M. Wt: 132.34 g/mol
InChI Key: NHTMVDHEPJAVLT-FKVAJJEHSA-N
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Description

2,2,4-Trimethylpentane-d18, also known as Isooctane-d18, is a deuterated compound that has the molecular formula C8H18 . It is used primarily for research and development purposes .


Synthesis Analysis

In a study, aluminum nanoparticles were coated with 2,2,4-trimethylpentane to solve the problem of low activity of aluminum nanoparticles in combustion . The coating process resulted in the formation of 2,2,4-trimethylpentane (C8H18-Al) coated aluminum nanoparticles, which showed good thermal stability and a fast energy release rate .


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethylpentane-d18 consists of eight carbon atoms and eighteen hydrogen atoms . The compound has a molecular weight of 132.34 g/mol . The exact mass and the monoisotopic mass of the compound are 132.253832001 g/mol .


Chemical Reactions Analysis

One of the known chemical reactions involving 2,2,4-trimethylpentane is its reaction with OH radicals in the presence of NO at 298+/-2 K and atmospheric pressure of air .


Physical And Chemical Properties Analysis

2,2,4-Trimethylpentane-d18 is a highly flammable liquid and vapor . It has a complexity of 54.9 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Radiation Physics and Chemistry Applications

2,2,4-Trimethylpentane has garnered interest in the radiation physics and chemistry community, particularly for its applications in medical imaging techniques. A study by Chiari et al. (2014) focused on measuring total cross sections for positron scattering from 2,2,4-trimethylpentane, which can improve the accuracy of radiation detection devices and enhance estimates of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).

Chemical Reactions and Environmental Impact

The gas-phase reactions of OH radicals with 2,2,4-trimethylpentane in the presence of NO have been investigated, providing insights into the reaction pathways and mechanisms. This research by Aschmann et al. (2002) is crucial for understanding the environmental impact and chemical behavior of branched alkanes found in urban areas (Aschmann et al., 2002).

Photochemistry

Gowenlock et al. (1972) explored the photochemical reactions of 2,2,4-trimethylpentane, revealing the existence of multiple molecular primary processes. This research contributes to the field of photochemistry, particularly in understanding the behavior of hydrocarbons under ultraviolet radiation (Gowenlock et al., 1972).

Physical Properties and High-Pressure Behavior

Pádua et al. (1996) reported on the density and viscosity measurements of 2,2,4-trimethylpentane, extending knowledge to high-pressure and low-temperature regions. These properties are vital for various applications, including material science and engineering (Pádua et al., 1996).

Nanotechnology Applications

A recent study by Wang et al. (2023) highlighted the use of 2,2,4-trimethylpentane in nanotechnology, specifically in the coating of aluminum nanoparticles to enhance their combustion activity and stability. This represents a novel application in materials science (Wang et al., 2023).

Laboratory Techniques and Education

Amsterdamsky (1998) described a laboratory exercise using 2,2,4-trimethylpentane in a combination of extraction and distillation techniques, emphasizing its educational value in teaching important laboratory skills (Amsterdamsky, 1998).

Safety and Hazards

2,2,4-Trimethylpentane-d18 is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . In case of contact with skin or eyes, or if swallowed, medical attention should be sought immediately .

properties

IUPAC Name

1,1,1,2,3,3,5,5,5-nonadeuterio-2,4,4-tris(trideuteriomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMVDHEPJAVLT-FKVAJJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583757
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51685-57-5
Record name 2,2,4-Tri(methyl-d3)pentane-1,1,1,3,3,4,5,5,5-d9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51685-57-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51685-57-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,2,4-Trimethylpentane-d18 in this study?

A1: 2,2,4-Trimethylpentane-d18 is a deuterated form of 2,2,4-trimethylpentane, meaning it has some of its hydrogen atoms replaced with deuterium. This isotopic substitution allows researchers to track specific reaction pathways. [, ] For instance, the detection of products like HOC8D16ONO2 and HOC7D14ONO2 from the 2,2,4-trimethylpentane-d18 reaction confirms the origin of these compounds and helps in delineating the reaction mechanism. [, ]

Q2: What analytical techniques were employed to study the reaction products of 2,2,4-trimethylpentane and its deuterated analog?

A2: The researchers used a combination of gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ atmospheric pressure ionization tandem mass spectrometry (API-MS) to identify and quantify the products formed in the reaction of 2,2,4-trimethylpentane and 2,2,4-trimethylpentane-d18 with OH radicals. [, ] GC-FID was primarily used for quantifying major products like acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. [, ] Meanwhile, GC-MS and API-MS, including tandem MS experiments, were utilized to identify and structurally characterize a wider range of products, including hydroxynitrates and other oxidized species. [, ]

  1. Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 106(21), 5069-5076.
  2. Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. _Environmental Science & Technology, 36*(11), 2467-2474.

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